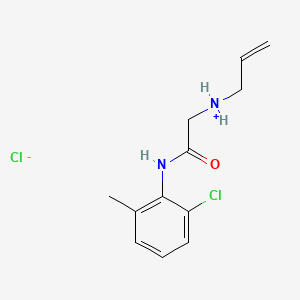![molecular formula C13H12N2O2 B14448425 2-methoxy-4-[(E)-pyridin-2-yliminomethyl]phenol](/img/structure/B14448425.png)
2-methoxy-4-[(E)-pyridin-2-yliminomethyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-4-[(E)-pyridin-2-yliminomethyl]phenol is an organic compound that belongs to the class of phenols This compound is characterized by the presence of a methoxy group and a pyridinyliminomethyl group attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-[(E)-pyridin-2-yliminomethyl]phenol typically involves the condensation of 2-hydroxy-4-methoxybenzaldehyde with 2-aminopyridine under acidic conditions. The reaction is carried out in the presence of a suitable catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the formation of the imine linkage. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, such as temperature, pressure, and residence time, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-methoxy-4-[(E)-pyridin-2-yliminomethyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The imine linkage can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits biological activity and is investigated for its potential as a therapeutic agent.
Medicine: It is explored for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: The compound is used in the production of polymers, coatings, and other materials due to its chemical reactivity and stability.
Mécanisme D'action
The mechanism of action of 2-methoxy-4-[(E)-pyridin-2-yliminomethyl]phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It can influence various signaling pathways, including those involved in inflammation and oxidative stress.
Comparaison Avec Des Composés Similaires
2-methoxy-4-[(E)-pyridin-2-yliminomethyl]phenol can be compared with other similar compounds, such as eugenol and isoeugenol:
Eugenol: 2-methoxy-4-(prop-2-en-1-yl)phenol, known for its use in dental applications and as a flavoring agent.
Isoeugenol: 2-methoxy-4-(1-propenyl)phenol, used in the fragrance industry and for its antimicrobial properties.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to other phenolic compounds.
List of Similar Compounds
- Eugenol
- Isoeugenol
- 2-methoxyphenol
- 4-methoxyphenol
Propriétés
Formule moléculaire |
C13H12N2O2 |
|---|---|
Poids moléculaire |
228.25 g/mol |
Nom IUPAC |
2-methoxy-4-[(E)-pyridin-2-yliminomethyl]phenol |
InChI |
InChI=1S/C13H12N2O2/c1-17-12-8-10(5-6-11(12)16)9-15-13-4-2-3-7-14-13/h2-9,16H,1H3/b15-9+ |
Clé InChI |
MYCYHLXWAPRMEZ-OQLLNIDSSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)/C=N/C2=CC=CC=N2)O |
SMILES canonique |
COC1=C(C=CC(=C1)C=NC2=CC=CC=N2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Silane, [(1-ethoxyethenyl)oxy]triethyl-](/img/structure/B14448352.png)

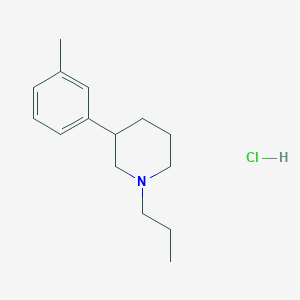

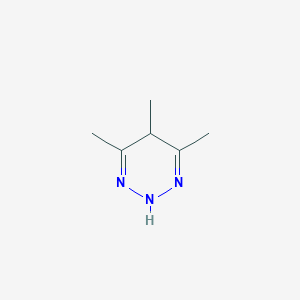
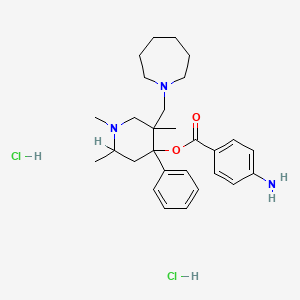

![[4-(Acetyloxy)phenyl]acetic anhydride](/img/structure/B14448389.png)
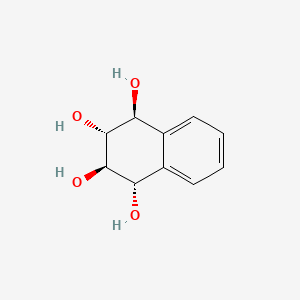
![2-[3-(2-Hydroxy-5-methylphenyl)-2-methoxy-5-methylphenyl]-4-methylphenol](/img/structure/B14448406.png)


